1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile is a chemical compound with the molecular formula C10H10N2. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a fused ring system containing a nitrile group at the 8-position, making it a valuable scaffold for various synthetic and pharmacological studies .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities of thiq-based compounds, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile can be synthesized through several methods. One common approach involves the N-alkylation of benzyl amines with halo acetophenones . Another method includes the Wittig–Horner condensation, reduction, and cyclization from aminomethylenebisphosphonate starter units . Additionally, the Pictet–Spengler cyclization and sequential decarboxylation–phosphorylation reactions from natural amino acids like L-phenylalanine have been employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of multicomponent reactions (MCRs) has been highlighted for their efficiency in generating molecular diversity and complexity .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . It can also be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide
Reduction: Hydrogen gas, metal catalysts
Substitution: Halo acetophenones, benzyl amines
Major Products Formed:
Oxidation: Isoquinoline, nitrone
Reduction: Decahydroisoquinoline
Substitution: Various substituted tetrahydroisoquinolines
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a valuable scaffold for the development of novel compounds with potent biological activities . In medicinal chemistry, it is used to design molecules with anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial properties . Additionally, it finds applications in asymmetric catalysis as chiral scaffolds .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile is part of the larger family of tetrahydroisoquinolines, which includes compounds like 7-cyano-1,2,3,4-tetrahydroisoquinoline, 7-bromo-1,2,3,4-tetrahydroisoquinoline, and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. The presence of the nitrile group at the 8-position in this compound makes it unique and enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-3,12H,4-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRSNTBWCLOWAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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